molecular formula C16H16F3N3O2 B7338671 1-[(3S)-3-phenoxypyrrolidin-1-yl]-2-[3-(trifluoromethyl)pyrazol-1-yl]ethanone

1-[(3S)-3-phenoxypyrrolidin-1-yl]-2-[3-(trifluoromethyl)pyrazol-1-yl]ethanone

Cat. No.: B7338671
M. Wt: 339.31 g/mol
InChI Key: NCRYQMSJZCCFRJ-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3S)-3-phenoxypyrrolidin-1-yl]-2-[3-(trifluoromethyl)pyrazol-1-yl]ethanone, also known as TAK-659, is a small molecule kinase inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. TAK-659 is a selective inhibitor of the spleen tyrosine kinase (SYK) enzyme, which plays a critical role in the activation of B cells, macrophages, and mast cells.

Mechanism of Action

1-[(3S)-3-phenoxypyrrolidin-1-yl]-2-[3-(trifluoromethyl)pyrazol-1-yl]ethanone exerts its pharmacological effects by selectively inhibiting the SYK enzyme, which is involved in the activation of B cells, macrophages, and mast cells. The inhibition of SYK leads to the suppression of downstream signaling pathways, including the B cell receptor (BCR) signaling pathway, which is critical for the survival and proliferation of B cells. Additionally, this compound has been shown to inhibit the activation of macrophages and mast cells, which play a critical role in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been shown to have potent inhibitory effects on the activation of B cells, macrophages, and mast cells, which are involved in various physiological processes, including the immune response and inflammation. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting its potential as an anti-cancer agent. However, the long-term effects of this compound on the immune system and other physiological processes are not yet fully understood.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-[(3S)-3-phenoxypyrrolidin-1-yl]-2-[3-(trifluoromethyl)pyrazol-1-yl]ethanone is its selectivity for the SYK enzyme, which reduces the risk of off-target effects. This compound has also shown good pharmacokinetic properties, including high oral bioavailability and a long half-life. However, this compound has some limitations for lab experiments, including its relatively low solubility in water and its potential for non-specific binding to proteins.

Future Directions

The potential therapeutic applications of 1-[(3S)-3-phenoxypyrrolidin-1-yl]-2-[3-(trifluoromethyl)pyrazol-1-yl]ethanone are still being explored, and there are several future directions for research in this area. One area of interest is the development of combination therapies using this compound and other targeted therapies or immunotherapies for the treatment of cancer and autoimmune disorders. Another area of interest is the investigation of the long-term effects of this compound on the immune system and other physiological processes. Additionally, further studies are needed to optimize the pharmacokinetic properties of this compound and to improve its solubility and specificity.

Synthesis Methods

1-[(3S)-3-phenoxypyrrolidin-1-yl]-2-[3-(trifluoromethyl)pyrazol-1-yl]ethanone was first synthesized by researchers at Takeda Pharmaceutical Company Limited. The synthesis method involves the reaction of 1-phenoxypyrrolidine with 3-(trifluoromethyl)pyrazole-1-carboxylic acid, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained through a purification process using chromatography techniques.

Scientific Research Applications

1-[(3S)-3-phenoxypyrrolidin-1-yl]-2-[3-(trifluoromethyl)pyrazol-1-yl]ethanone has been extensively studied for its potential therapeutic applications in various diseases, including autoimmune disorders, cancer, and inflammatory diseases. In preclinical studies, this compound has shown promising results in inhibiting the activation of B cells and macrophages, which are involved in the pathogenesis of autoimmune disorders such as rheumatoid arthritis and lupus. This compound has also shown efficacy in inhibiting the growth of cancer cells in vitro and in vivo, particularly in B cell malignancies such as chronic lymphocytic leukemia and diffuse large B cell lymphoma.

Properties

IUPAC Name

1-[(3S)-3-phenoxypyrrolidin-1-yl]-2-[3-(trifluoromethyl)pyrazol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3N3O2/c17-16(18,19)14-7-9-22(20-14)11-15(23)21-8-6-13(10-21)24-12-4-2-1-3-5-12/h1-5,7,9,13H,6,8,10-11H2/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCRYQMSJZCCFRJ-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=CC=CC=C2)C(=O)CN3C=CC(=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]1OC2=CC=CC=C2)C(=O)CN3C=CC(=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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